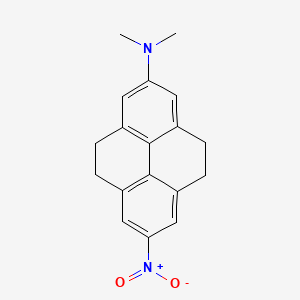
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine: is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of a nitro group attached to a tetrahydropyrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine typically involves the nitration of a suitable precursor followed by reductive amination. One common method involves the nitration of 4,5,9,10-tetrahydropyrene to introduce the nitro group, followed by the reductive amination using dimethylamine. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reductive amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-4,5,9,10-tetrahydropyren-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Studied for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the tetrahydropyrene ring system.
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydroanthracene-2-amine: Similar in structure but with an anthracene ring system instead of pyrene.
Uniqueness: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine is unique due to the presence of the tetrahydropyrene ring system, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where these properties are essential .
Properties
CAS No. |
848774-04-9 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N,N-dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-7-11-3-5-13-9-16(20(21)22)10-14-6-4-12(8-15)17(11)18(13)14/h7-10H,3-6H2,1-2H3 |
InChI Key |
WZNYLYBKXSOKHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

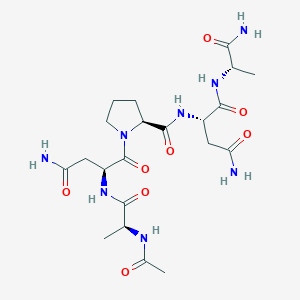
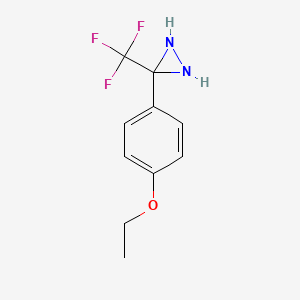
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
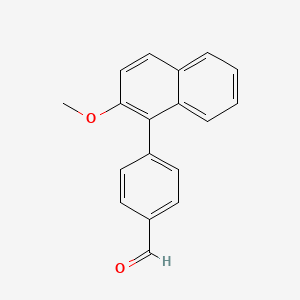
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
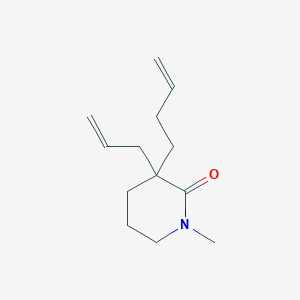
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
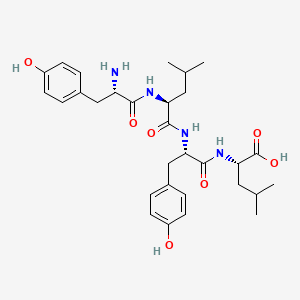
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
